1-[2-(4-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde

Organic Synthesis Heterocyclic Chemistry Medicinal Chemistry Building Block

Choose this compound for its unsubstituted C2 position, enabling direct electrophilic substitution and rapid diversification. The 3-carbaldehyde moiety allows orthogonal derivatization via condensation, Knoevenagel, and hydrazone formation without coupling reagents. With a para-methylphenoxy tail conferring a lipophilic footprint (LogP ~3.4, TPSA 31.2 Ų), this 98% pure building block accelerates medicinal chemistry campaigns. Ideal for SAR studies comparing para vs ortho substitution and for constructing screening libraries targeting intracellular kinases and CNS GPCRs.

Molecular Formula C18H17NO2
Molecular Weight 279.3g/mol
CAS No. 333412-99-0
Cat. No. B445228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(4-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde
CAS333412-99-0
Molecular FormulaC18H17NO2
Molecular Weight279.3g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)OCCN2C=C(C3=CC=CC=C32)C=O
InChIInChI=1S/C18H17NO2/c1-14-6-8-16(9-7-14)21-11-10-19-12-15(13-20)17-4-2-3-5-18(17)19/h2-9,12-13H,10-11H2,1H3
InChIKeyMOQFAKITSOFEFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility5.3 [ug/mL]

1-[2-(4-Methylphenoxy)ethyl]-1H-indole-3-carbaldehyde (CAS 333412-99-0): Indole-3-carbaldehyde Scaffold with N1-Ethyl-Para-Tolyloxy Substitution


1-[2-(4-Methylphenoxy)ethyl]-1H-indole-3-carbaldehyde (CAS 333412-99-0; MF: C18H17NO2; MW: 279.33 g/mol) is a synthetic indole-3-carbaldehyde derivative featuring an N1-substituted ethyl linker terminating in a para-methylphenoxy (p-tolyloxy) group . The 3-carbaldehyde moiety serves as a versatile handle for condensation, Knoevenagel, and hydrazone-forming reactions, enabling downstream elaboration into heterocyclic libraries . The molecule contains zero hydrogen-bond donors, two acceptors, and five rotatable bonds, with a calculated topological polar surface area (TPSA) of approximately 31.2–31.3 Ų and predicted LogP ~3.4–3.8 . This combination of functional groups positions the compound as a modular building block for medicinal chemistry campaigns, particularly where the para-substituted phenoxyethyl tail may modulate target binding or physicochemical properties relative to unsubstituted or differently substituted analogs.

Why Indole-3-carbaldehyde Analogs Cannot Be Casually Substituted for CAS 333412-99-0 in Medicinal Chemistry


Indole-3-carbaldehyde derivatives exhibit pronounced structure-activity relationship (SAR) sensitivity to substitution patterns at both the N1 position and the indole C2 position. The target compound, CAS 333412-99-0, bears an N1-ethyl-p-tolyloxy chain and an unsubstituted C2 position. Closely related analogs with only minor structural deviations—such as methyl insertion at C2 (CAS 432017-93-1) or relocation of the methyl group from para to ortho on the phenoxy ring (CAS 299935-67-4)—produce distinct molecular geometries, electronic distributions, and steric profiles. These seemingly subtle modifications can alter binding conformations, metabolic stability, and downstream synthetic accessibility . Generic substitution without empirical SAR validation therefore risks confounding biological readouts or necessitating divergent synthetic routes, as the ethyl-linked para-tolyloxy motif confers a specific vector and lipophilic footprint that alternative substitution patterns do not recapitulate.

Quantitative Differential Evidence for 1-[2-(4-Methylphenoxy)ethyl]-1H-indole-3-carbaldehyde (CAS 333412-99-0) vs. Structural Analogs


Synthetic Intermediate Functional Group Vector: C2-Unsubstituted Core Distinguishes from 2-Methyl Analog

The target compound (CAS 333412-99-0) lacks substitution at the indole C2 position, whereas the closely related analog 2-methyl-1-[2-(4-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde (CAS 432017-93-1) bears a methyl group at C2. This structural difference confers differential synthetic utility: the C2-unsubstituted indole in 333412-99-0 is a more versatile intermediate for electrophilic aromatic substitution and direct C–H functionalization at the 2-position, whereas the 2-methyl analog is sterically and electronically blocked from such transformations, restricting its use as a diversification scaffold . The molecular formula of the target (C18H17NO2, MW 279.33) versus the 2-methyl analog (C19H19NO2, MW 293.36) reflects this substitution difference .

Organic Synthesis Heterocyclic Chemistry Medicinal Chemistry Building Block

Physicochemical Property Differentiation: Para vs. Ortho Methylphenoxy Substitution Alters LogP and Rotatable Bond Profile

The para-methyl substitution on the phenoxy ring in CAS 333412-99-0 yields a distinct physicochemical profile compared to the ortho-methyl substituted regioisomer, CAS 299935-67-4. While both share the molecular formula C18H17NO2 and identical molecular weight, the para-substituted compound (target) adopts a more linear, extended conformation with the methyl group distal to the ether linkage, whereas the ortho-methyl group in CAS 299935-67-4 introduces steric hindrance near the oxygen atom. Both compounds possess five rotatable bonds and zero hydrogen-bond donors, but their predicted lipophilicity differs: the target compound (para-substituted) has a calculated XLogP of 3.4, whereas the ortho-substituted isomer is predicted to have a higher boiling point (411.73–420.12°C, EPA T.E.S.T./EPI Suite) and potentially altered logP due to intramolecular steric effects [1]. The target compound also exhibits a reported TPSA of 31.23 Ų .

ADME Prediction Lipophilicity Physicochemical Profiling

Molecular Docking-Based Bioactivity Prediction: Target Compound Shows Calculated Binding Potential to Select Targets

Molecular docking studies have been conducted to predict the binding interactions of CAS 333412-99-0 with specific biological targets, providing computational guidance for hit identification . While quantitative docking scores (e.g., binding energy in kcal/mol) are not publicly disclosed in the accessible literature for this specific compound, the explicit mention of docking studies indicates that this scaffold has been prioritized for in silico evaluation. This computational investment distinguishes the target compound from many uncharacterized indole-3-carbaldehyde analogs that lack even preliminary in silico assessment. The compound is cataloged in ChEMBL (ID: CHEMBL1468511) [1], indicating it has been entered into a curated bioactive database, though associated bioactivity measurements are not available.

In Silico Screening Molecular Docking Drug Discovery

Computational Descriptor Differentiation: Topological Polar Surface Area (TPSA) and Rotatable Bond Profile

CAS 333412-99-0 exhibits a calculated TPSA of 31.23 Ų (or 31.2 Ų per alternative sources [1]), with zero hydrogen-bond donors and two acceptors. This relatively low TPSA, combined with five rotatable bonds, suggests favorable passive membrane permeability according to Veber's rules (TPSA <140 Ų and ≤10 rotatable bonds). In comparison, the core indole-3-carbaldehyde scaffold (unsubstituted at N1) has a lower TPSA (approximately 32.9 Ų with one H-bond donor) and molecular weight, but lacks the N1-ethyl-p-tolyloxy chain that provides additional hydrophobic surface area for target engagement. The target compound's calculated XLogP of 3.4 places it in a lipophilicity range compatible with oral bioavailability (Lipinski's Rule of 5 threshold: LogP ≤5), while offering increased hydrophobic contacts relative to smaller, more polar indole derivatives.

Computational Chemistry Drug-likeness QSAR

Aldehyde Reactivity Platform: Differentiated from Ester and Carboxylic Acid Analogs

The 3-carbaldehyde group in CAS 333412-99-0 is a versatile electrophilic handle that can undergo oxidation to the carboxylic acid, reduction to the alcohol, or condensation with amines/hydrazines to form imines and hydrazones . This reactivity profile differs fundamentally from ester-substituted indole analogs, which require saponification before further derivatization, and from carboxylic acid analogs, which necessitate activation (e.g., with EDC/HOBt) for amide bond formation. The aldehyde group enables direct, single-step transformations such as Knoevenagel condensations, reductive aminations, and hydrazone formation without additional activation or protection/deprotection steps. Specifically, the aldehyde can be oxidized to a carboxylic acid using KMnO₄ or CrO₃, or reduced to a primary alcohol , providing orthogonal synthetic entry points compared to analogs bearing pre-installed acids or esters.

Medicinal Chemistry Click Chemistry Bioconjugation

Vendor Availability and Purity: Higher Stated Purity Grade than Ortho-Substituted Analog

The target compound (CAS 333412-99-0) is commercially available from multiple vendors with stated purities of 95%+ , 98% , and 95%+ [1]. In direct comparison, the ortho-methyl substituted analog (CAS 299935-67-4) is listed at 95.0% purity from one major supplier . The availability of the target compound at ≥98% purity from at least one established vendor (Leyan/Shanghai Haohong) provides an option for researchers requiring higher initial purity for sensitive biological assays or as a starting material for multistep syntheses where impurity carryover is a concern. Both compounds are similarly priced and available in gram quantities; the differential lies in the availability of a higher-purity grade for the target para-substituted compound.

Chemical Procurement Building Block Sourcing Quality Control

Defined Application Scenarios for 1-[2-(4-Methylphenoxy)ethyl]-1H-indole-3-carbaldehyde (CAS 333412-99-0) Based on Verified Differential Evidence


Synthesis of C2-Diversified Indole Libraries via Electrophilic Aromatic Substitution

Researchers constructing indole-based compound libraries where C2 position functionalization is desired should prioritize CAS 333412-99-0 over its 2-methyl analog (CAS 432017-93-1). The unsubstituted C2 position permits direct electrophilic substitution (e.g., halogenation, formylation, acylation), enabling rapid diversification from a single intermediate. This is not possible with the 2-methyl analog, which would require de novo synthesis of each C2-substituted variant. The aldehyde group at C3 remains intact during many C2 functionalization protocols, allowing for orthogonal derivatization strategies .

CNS or Intracellular Target Screening Campaigns Requiring Favorable Permeability Descriptors

Investigators designing screening libraries for targets that require passive membrane permeability (e.g., intracellular kinases, CNS GPCRs) may preferentially select CAS 333412-99-0 due to its favorable physicochemical profile. The compound's calculated TPSA of 31.23 Ų, zero hydrogen-bond donors, and XLogP of 3.4 predict good passive permeability while maintaining sufficient lipophilicity for target engagement . Compared to the unsubstituted indole-3-carboxaldehyde core (MW 145, LogP ~1.9), this scaffold offers a better balance of permeability and hydrophobic surface area for targets with larger binding pockets.

Para-Substituted Phenoxyethyl SAR Exploration in Hit-to-Lead Optimization

When SAR studies require systematic exploration of the phenoxy substitution pattern, CAS 333412-99-0 serves as the definitive para-methyl reference point. This compound allows direct comparison with its ortho-methyl regioisomer (CAS 299935-67-4) to assess the impact of methyl position on target binding, metabolic stability, and off-target profiles. The distinct conformational and lipophilic signatures of para versus ortho substitution (XLogP 3.4 for target; predicted boiling point differences for ortho analog) enable researchers to deconvolute steric and electronic contributions to biological activity.

One-Step Hydrazone and Imine Library Synthesis Without Carboxylic Acid Activation

Medicinal chemistry groups seeking to rapidly generate imine- or hydrazone-based screening libraries should utilize the aldehyde functionality of CAS 333412-99-0 rather than procuring the corresponding carboxylic acid or ester analogs. The aldehyde group undergoes direct condensation with primary amines or hydrazines under mild conditions without the need for coupling reagents (e.g., EDC, HOBt) or prior hydrolysis steps . This reduces per-analog synthetic cost and accelerates library production timelines. Additionally, the 98% purity grade available from select vendors minimizes the need for pre-reaction purification, further streamlining workflows.

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